molecular formula C26H22ClN3O2S B10885600 (2E)-3-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}-2-cyano-N-(thiophen-2-ylmethyl)prop-2-enamide

(2E)-3-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}-2-cyano-N-(thiophen-2-ylmethyl)prop-2-enamide

Cat. No.: B10885600
M. Wt: 476.0 g/mol
InChI Key: PZBNYKPXBQQYAV-XMHGGMMESA-N
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Description

(E)-3-{1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-2-CYANO-N~1~-(2-THIENYLMETHYL)-2-PROPENAMIDE is a complex organic compound that features a variety of functional groups, including an indole ring, a cyano group, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-{1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-2-CYANO-N~1~-(2-THIENYLMETHYL)-2-PROPENAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Phenoxyethyl Group: This step involves the nucleophilic substitution reaction of the indole with 2-(4-chloro-3-methylphenoxy)ethyl bromide.

    Formation of the Propenamide Moiety: The final step involves the reaction of the intermediate with 2-thienylmethylamine and acrylonitrile under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-{1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-2-CYANO-N~1~-(2-THIENYLMETHYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can yield indole-2,3-dione derivatives, while reduction of the cyano group can yield primary amines.

Scientific Research Applications

(E)-3-{1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-2-CYANO-N~1~-(2-THIENYLMETHYL)-2-PROPENAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving indole derivatives.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-3-{1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-2-CYANO-N~1~-(2-THIENYLMETHYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The thiophene moiety can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds such as indomethacin and serotonin share the indole ring structure.

    Phenoxyethyl Derivatives: Compounds like fenoxycarb and clofibrate contain the phenoxyethyl group.

    Thiophene Derivatives: Thiophene-based drugs like tiagabine and rufinamide are structurally related.

Uniqueness

(E)-3-{1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-2-CYANO-N~1~-(2-THIENYLMETHYL)-2-PROPENAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H22ClN3O2S

Molecular Weight

476.0 g/mol

IUPAC Name

(E)-3-[1-[2-(4-chloro-3-methylphenoxy)ethyl]indol-3-yl]-2-cyano-N-(thiophen-2-ylmethyl)prop-2-enamide

InChI

InChI=1S/C26H22ClN3O2S/c1-18-13-21(8-9-24(18)27)32-11-10-30-17-20(23-6-2-3-7-25(23)30)14-19(15-28)26(31)29-16-22-5-4-12-33-22/h2-9,12-14,17H,10-11,16H2,1H3,(H,29,31)/b19-14+

InChI Key

PZBNYKPXBQQYAV-XMHGGMMESA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCCN2C=C(C3=CC=CC=C32)/C=C(\C#N)/C(=O)NCC4=CC=CS4)Cl

Canonical SMILES

CC1=C(C=CC(=C1)OCCN2C=C(C3=CC=CC=C32)C=C(C#N)C(=O)NCC4=CC=CS4)Cl

Origin of Product

United States

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